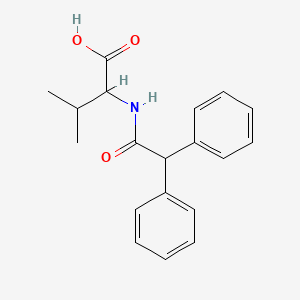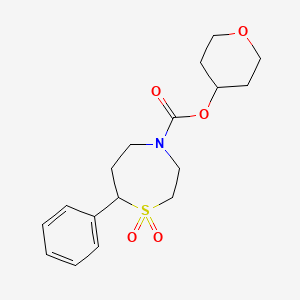![molecular formula C15H19ClN2O3 B2542404 2-Chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide CAS No. 2411299-68-6](/img/structure/B2542404.png)
2-Chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a methyl group, and a morpholine ring attached to a phenylacetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The nitro group is then reduced to an amine group.
Substitution: The amine group is substituted with a chloro group.
Coupling with Morpholine: The final step involves coupling the intermediate with morpholine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学研究应用
2-Chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The chloro and morpholine groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide: Similar structure but with a nitro group instead of a morpholine ring.
2-Chloro-N-methyl-N-(4-methylphenyl)acetamide: Lacks the morpholine ring, making it less complex.
Nintedanib: A related compound used in medical applications, particularly in treating fibrotic diseases.
Uniqueness
2-Chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties
属性
IUPAC Name |
2-chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-11-9-12(15(20)18-5-7-21-8-6-18)3-4-13(11)17(2)14(19)10-16/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNOQTLIDFQFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCOCC2)N(C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2542322.png)
methanone](/img/structure/B2542325.png)

![2-(5-Chlorothiophen-2-YL)-N-[cyano(oxolan-3-YL)methyl]propanamide](/img/structure/B2542328.png)




![(Z)-ethyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2542335.png)

![N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2542339.png)
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2542341.png)
![4-[3-Nitro-5-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2542344.png)
